molecular formula C13H12N4O3S B11003762 4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

Cat. No.: B11003762
M. Wt: 304.33 g/mol
InChI Key: XNRZYROSKRPVJC-UHFFFAOYSA-N
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Description

4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique combination of functional groups, including methoxy groups, a thiadiazole ring, and a carboxamide group, which may contribute to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under cyclization conditions.

    Coupling Reactions: The final step involves coupling the indole core with the thiadiazole ring and introducing the carboxamide group through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide would depend on its specific biological target. Potential mechanisms may include:

    Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.

    Inhibition of Protein-Protein Interactions: The compound may disrupt interactions between proteins, affecting cellular processes.

    Modulation of Signaling Pathways: The compound may influence signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

    4,7-dimethoxy-1H-indole-2-carboxamide: Lacks the thiadiazole ring, potentially altering its biological activity.

    N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups, which may affect its chemical reactivity and interactions.

    4,7-dimethoxy-1H-indole: Lacks both the carboxamide and thiadiazole groups, significantly altering its properties.

Uniqueness

4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is unique due to the presence of both methoxy groups and a thiadiazole ring, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H12N4O3S

Molecular Weight

304.33 g/mol

IUPAC Name

4,7-dimethoxy-N-(1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide

InChI

InChI=1S/C13H12N4O3S/c1-19-9-3-4-10(20-2)11-7(9)5-8(15-11)12(18)16-13-17-14-6-21-13/h3-6,15H,1-2H3,(H,16,17,18)

InChI Key

XNRZYROSKRPVJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NC3=NN=CS3

Origin of Product

United States

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